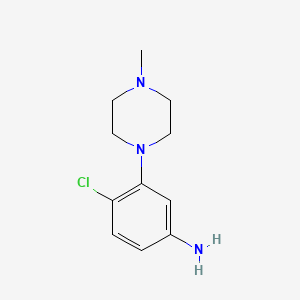
4-Chloro-3-(4-methyl-1-piperazinyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(4-methyl-1-piperazinyl)aniline is an organic compound with the molecular formula C11H16ClN3. It is a derivative of aniline, featuring a chloro substituent at the 4-position and a 4-methyl-1-piperazinyl group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(4-methyl-1-piperazinyl)aniline typically involves the reaction of 4-chloroaniline with 4-methylpiperazine. The process can be summarized as follows:
Starting Materials: 4-chloroaniline and 4-methylpiperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Procedure: 4-chloroaniline is dissolved in the solvent, and 4-methylpiperazine is added dropwise. The mixture is heated under reflux for several hours, allowing the reaction to proceed to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
化学反応の分析
Types of Reactions
4-Chloro-3-(4-methyl-1-piperazinyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH) and a suitable solvent (e.g., ethanol).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a secondary amine derivative, while oxidation can produce a nitro compound .
科学的研究の応用
4-Chloro-3-(4-methyl-1-piperazinyl)aniline has several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Chemical Research: The compound is used in the development of new chemical reactions and methodologies, such as coupling reactions and catalysis.
Biological Studies: It is employed in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 4-Chloro-3-(4-methyl-1-piperazinyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
3-Chloro-4-(4-methylpiperazin-1-yl)benzenamine: Similar structure but different substitution pattern.
4-(4-Methyl-1-piperazinyl)aniline: Lacks the chloro substituent.
7-Chloro-4-(4-methyl-1-piperazinyl)quinoline: Contains a quinoline ring instead of an aniline ring.
Uniqueness
4-Chloro-3-(4-methyl-1-piperazinyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and 4-methyl-1-piperazinyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C11H16ClN3 |
|---|---|
分子量 |
225.72 g/mol |
IUPAC名 |
4-chloro-3-(4-methylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C11H16ClN3/c1-14-4-6-15(7-5-14)11-8-9(13)2-3-10(11)12/h2-3,8H,4-7,13H2,1H3 |
InChIキー |
XSHXAICMBSBZQJ-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


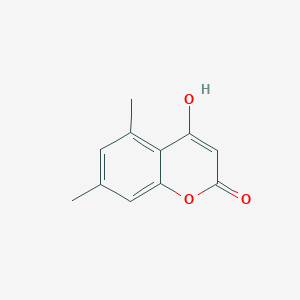
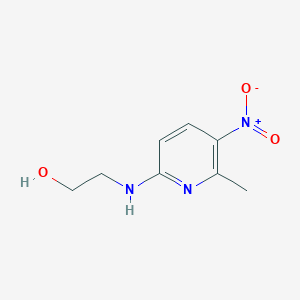
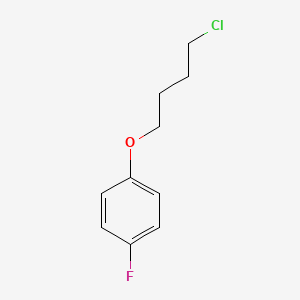

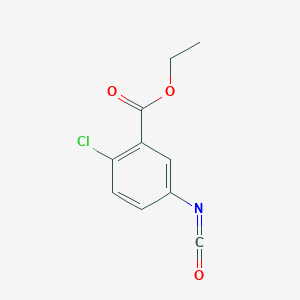
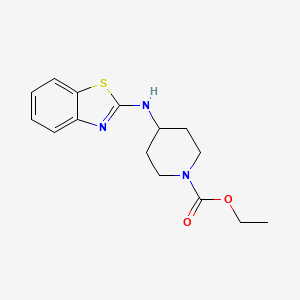
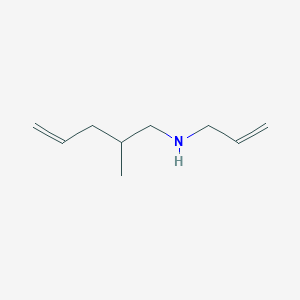
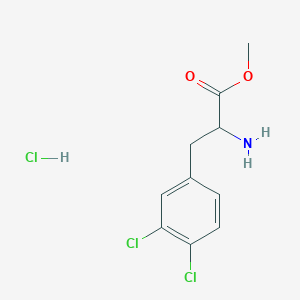
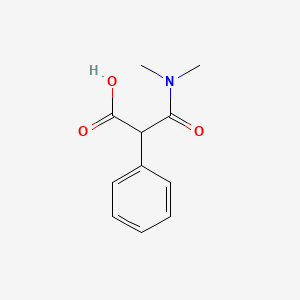
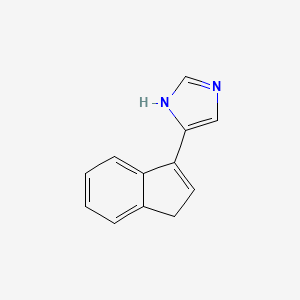
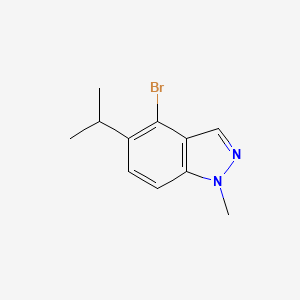
![tert-butyl N-[(5-bromo-3-fluoropyridin-2-yl)methyl]carbamate](/img/structure/B8673713.png)
![4-[(Benzyloxy)methyl]-1-Boc-piperidine](/img/structure/B8673729.png)
![1-Boc-4-[Hydroxy-(4-methoxyphenyl)methyl]piperidine](/img/structure/B8673730.png)
